(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound contains a 1,2,3-triazole ring and a pyrazole ring. 1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . Pyrazoles are another class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of both 1,2,3-triazoles and pyrazoles. The dihedral angles between the triazole ring and the cyclopropyl and pyridine rings are 87.1 (2) and 7.60 (9)°, respectively .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the 1,2,3-triazole and pyrazole rings. These rings can participate in a variety of chemical reactions, often serving as points of functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect those of its constituent parts. For example, 1,2,3-triazoles are generally stable and have good thermal and hydrolytic stability .
Scientific Research Applications
Synthesis and Molecular Docking
Compounds including the pyrazoline and pyridine entities, similar to the structure of the requested chemical, have been synthesized for potential biological applications. These compounds showed promising results in anticancer activity against a cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, in vitro antibacterial and antifungal activities were demonstrated, and molecular docking studies indicated potential pharmaceutical applications (Katariya et al., 2021).
Crystal Structure Analysis
A structurally related compound was synthesized and characterized by various spectroscopic techniques. X-ray diffraction was used to identify the structure, providing insights into the molecular arrangement and potential interactions of such compounds (Cao et al., 2010).
Antimicrobial Activity
Similar pyrazoline derivatives have been synthesized and shown to have significant antimicrobial activity. This suggests the potential of these compounds, including those with a structure like the one , in developing new antimicrobial agents (Kumar et al., 2012).
Drug-likeness and In Vitro Microbial Investigation
Studies on compounds with similar structures have involved in silico ADME prediction properties and in vitro antibacterial, antifungal, and antimycobacterial activities. These compounds demonstrated good to moderate activity against bacterial strains, indicating their potential as antimicrobial agents (Pandya et al., 2019).
Antibacterial and Antioxidant Activities
Derivatives of pyrazoles have been synthesized and evaluated for antibacterial and antioxidant activities. The compounds showed moderate activity against certain bacteria and free radicals, suggesting their utility in medical and pharmaceutical research (Lynda, 2021).
Future Directions
Given the biological activity of many 1,2,3-triazole and pyrazole derivatives, this compound could be of interest for further study. Potential areas of research could include synthesizing the compound and testing its biological activity, as well as investigating its physical and chemical properties .
Mechanism of Action
Target of Action
Compounds containing similar structures such as 1,2,3-triazoles and pyrazoles have been reported to interact with various biological targets, including enzymes and receptors, contributing to their broad range of biological activities.
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . Similarly, pyrazole derivatives have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-14-18(11-21-26(14)16-5-3-2-4-6-16)20(27)24-10-9-17(12-24)25-13-19(22-23-25)15-7-8-15/h2-6,11,13,15,17H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEKKUSXPOYMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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